molecular formula C10H7ClO2 B1618882 6-Chloro-2-methyl-4H-chromen-4-one CAS No. 69693-00-1

6-Chloro-2-methyl-4H-chromen-4-one

Cat. No.: B1618882
CAS No.: 69693-00-1
M. Wt: 194.61 g/mol
InChI Key: FYMNXJCMTKUHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methyl-4H-chromen-4-one, also known as 6-Chloro-2-methylchromone, is a chemical compound with the molecular formula C10H7ClO2. It belongs to the class of chromones, which are benzopyran derivatives.

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methyl-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in oxidative stress responses, contributing to its antioxidant effects . These interactions are primarily through binding to the active sites of enzymes or forming complexes with proteins, altering their activity and function.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation . Additionally, the compound affects gene expression by modulating transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound has been found to enhance the antioxidant defense mechanisms, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, it inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in inflammation and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, consistently exerting anti-inflammatory and antioxidant effects . The compound’s efficacy may vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant effects without causing any adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its biological activity and can affect its overall efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the chromone ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanols. Substitution reactions can result in a variety of derivatives with different functional groups .

Comparison with Similar Compounds

6-Chloro-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

  • 6-Chloro-3-methyl-4H-chromen-4-one
  • 6,8-Dichloro-3-ethyl-2-methyl-4H-chromen-4-one
  • 6-Chloro-3-(hydroxymethyl)-4H-chromen-4-one
  • 6-Chloro-2H-chromen-2-one

These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities.

Properties

IUPAC Name

6-chloro-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMNXJCMTKUHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345719
Record name 6-Chloro-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69693-00-1
Record name 6-Chloro-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-methyl-4H-chromen-4-one
Reactant of Route 2
6-Chloro-2-methyl-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-methyl-4H-chromen-4-one
Reactant of Route 4
6-Chloro-2-methyl-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-methyl-4H-chromen-4-one
Reactant of Route 6
6-Chloro-2-methyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.